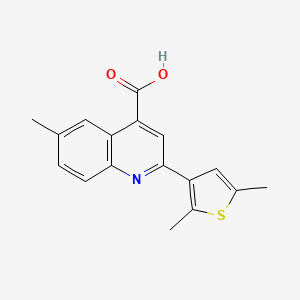

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid

Description

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a quinoline structure

Propriétés

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-4-5-15-13(6-9)14(17(19)20)8-16(18-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXOTEIZJASUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(SC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between 3-methylaniline and 2,5-dimethylthiophene-3-carbaldehyde, followed by cyclization with pyruvic acid. Boron trifluoride tetrahydrofuran complex (BF₃·THF) catalyzes the dehydration and aromatization steps, achieving yields of 68–72% for analogous quinolines. Key parameters include:

- Temperature : 80–100°C under reflux

- Catalyst loading : 10 mol% BF₃·THF

- Solvent : Ethanol/water (3:1) for inverse extraction

A deuteration study confirmed the hydrogen-transfer mechanism, with deuterated benzaldehyde producing deuterated byproducts. Substituting BF₃·THF with ytterbium perfluorooctanoate in water has been reported to improve yields to 85% for related compounds, though scalability remains a concern[4b].

Multistep Synthesis from Isatin Derivatives

A patent-pending method (CN102924374B) outlines a five-step synthesis starting from isatin, involving ring-opening, aldol condensation, oxidation, and decarboxylation.

Stepwise Breakdown

- Ring-opening of isatin : 5-Methylisatin reacts with acetone under sodium hydroxide to form 2-tolylquinoline-4-carboxylic acid (99% yield).

- Aldol condensation : Reaction with 2,5-dimethylthiophene-3-carbaldehyde introduces the thiophene group (85% yield).

- Dehydration : Acetic anhydride removes water, forming the quinoline-thiophene conjugate (93% yield).

- Oxidation : Potassium permanganate in sodium hydroxide oxidizes the side chain to a carboxylic acid (88% yield).

- Decarboxylation : Heating in m-xylene eliminates CO₂, yielding the final product (76% overall yield).

This route’s robustness stems from its high-yielding intermediates and compatibility with industrial-scale reactors.

Post-Synthetic Modification Strategies

Late-stage functionalization via cross-coupling reactions offers modularity. For instance, Suzuki-Miyaura coupling of 2-bromo-6-methylquinoline-4-carboxylic acid with 2,5-dimethylthiophen-3-ylboronic acid achieves the target compound in 65% yield[4a]. However, bromination of the quinoline core requires harsh conditions (NBS, CCl₄, 80°C), limiting functional group tolerance.

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Biological Applications

Recent studies have highlighted the potential of 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid in biological research, particularly in cancer treatment. Preliminary investigations suggest that this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) cells .

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, can inhibit tumor cell proliferation through various mechanisms. These include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling pathways.

- Disruption of Tubulin Polymerization : Affecting the structural integrity of cancer cells.

Synthetic Applications

The unique structure of this compound allows for its use as a building block in organic synthesis. It can be utilized to create more complex molecules with potential pharmaceutical applications.

Case Studies

- Synthesis and Evaluation : A study demonstrated the synthesis of a library of quinoline derivatives, including this compound, which were tested for their biological activities. The results indicated varying degrees of antiproliferative effects across different cancer cell lines .

- Comparative Analysis : A comparative study highlighted similar compounds with variations in substituents (e.g., bromine or methoxy groups) and their distinct biological activities. This emphasizes the importance of structural modifications on the efficacy of quinoline derivatives.

Chemical Comparison Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | Bromine substitution at position 6 | Enhanced reactivity due to halogen presence |

| 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid | Methoxy groups instead of thiophene | Different electronic properties affecting reactivity |

| 2-Thiophen-2-Ylquinoline-4-carboxylic acid | Thiophene directly attached to quinoline | May exhibit distinct biological activities |

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit kinases involved in cancer cell proliferation.

Material Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, enhancing the performance of electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylthiophene: A simpler thiophene derivative with similar electronic properties.

6-Methylquinoline: A quinoline derivative with similar structural features.

2-(2,5-Dimethylthiophen-3-yl)quinoline: A closely related compound with a similar core structure.

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is unique due to the combination of the thiophene and quinoline moieties, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Activité Biologique

2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid is a complex organic compound with a quinoline core and a thiophene moiety. Its molecular formula is C17H15NO2S, with a molecular weight of approximately 297.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structure of this compound features:

- Quinoline Ring : A bicyclic structure that contributes to various biological activities.

- Thiophene Ring : Enhances the compound's electron-donating abilities and may influence its interaction with biological targets.

- Carboxylic Acid Group : Located at the 4-position, this functional group is crucial for the compound's reactivity and potential biological effects.

Antioxidant Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant properties. The antioxidant activity is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen radicals.

- Inhibition Percentage : At a concentration of 5 mg/L, similar quinoline derivatives showed inhibition percentages ranging from 30.25% to 40.43%, indicating their potential as effective antioxidants .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The mechanism of action may involve the inhibition of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by intercalating with DNA and disrupting replication processes. This mechanism is common among compounds with similar structural features.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | Bromine substitution at position 6 | Enhanced reactivity due to halogen presence |

| 2-(2,5-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid | Methoxy groups instead of thiophene | Different electronic properties affecting reactivity |

| 2-Thiophen-2-Ylquinoline-4-carboxylic acid | Thiophene directly attached to quinoline | May exhibit distinct biological activities |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of both the carboxylic acid and heterocyclic rings allows for diverse interactions:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription.

- Radical Scavenging : The antioxidant capacity stems from its ability to donate hydrogen atoms to free radicals.

Case Studies

Recent studies have explored the biological effects of related quinoline derivatives:

- Antioxidant Evaluation : A study demonstrated that modifications in the structure significantly enhanced antioxidant activity when tested against DPPH radicals .

- Antileishmanial Activity : Research indicated that certain derivatives exhibited promising antileishmanial activity with effective concentrations below 10 µM .

- Cytotoxicity Studies : Investigations into cytotoxic activities revealed that specific structural modifications could enhance or reduce toxicity against cancer cell lines .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, including:

- Fischer or Steglich esterification for coupling carboxylic acid groups with heterocyclic moieties .

- Pd/Cu-catalyzed cross-coupling for introducing thiophene derivatives .

Optimization strategies: - Use anhydrous solvents (e.g., DMF, toluene) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of thiophene derivatives) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target).

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on thiophene and quinoline rings).

- FT-IR for carboxylic acid (-COOH) and aromatic C-H stretching .

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ peak) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Antimicrobial screening :

- Enzyme inhibition :

- Cytotoxicity :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

Q. How should contradictory biological activity data between assays be analyzed?

- Statistical rigor :

- Assay-specific factors :

- Meta-analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.